2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine
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Overview
Description
2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
The synthesis of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, it shows promise as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it has applications in the industry as a catalyst in organic reactions and as a precursor for the synthesis of heterocycles .
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions . For example, it may inhibit kinase activity by
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine |
InChI |
InChI=1S/C9H13N5/c10-9(11)14-8-5-12-6-3-1-2-4-7(6)13-8/h5H,1-4H2,(H4,10,11,13,14) |
InChI Key |
IJKMBMJUQLLNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)N=C(N)N |
Origin of Product |
United States |
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